Ervogastat
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Overview
Description
Ervogastat is an experimental small-molecule drug developed by Pfizer. It is a selective inhibitor of diacylglycerol O-acyltransferase 2, an enzyme involved in triglyceride synthesis. This compound is primarily being investigated for its potential in treating non-alcoholic steatohepatitis, a serious liver disease characterized by fat accumulation, inflammation, and liver cell damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ervogastat involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ervogastat undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Ervogastat has several scientific research applications, including:
Mechanism of Action
Ervogastat exerts its effects by selectively inhibiting diacylglycerol O-acyltransferase 2, an enzyme responsible for the final step in triglyceride synthesis. By blocking this enzyme, this compound reduces the accumulation of triglycerides in the liver, thereby alleviating the symptoms of non-alcoholic steatohepatitis. The molecular targets and pathways involved include the inhibition of diacylglycerol O-acyltransferase 2 and subsequent reduction in lipid synthesis .
Comparison with Similar Compounds
Similar Compounds
Clesacostat: Another diacylglycerol O-acyltransferase 2 inhibitor developed by Pfizer, often studied in combination with ervogastat.
Aramchol: A compound targeting stearoyl-coenzyme A desaturase 1, investigated for its potential in treating non-alcoholic steatohepatitis.
Uniqueness
This compound stands out due to its high selectivity and potency as a diacylglycerol O-acyltransferase 2 inhibitor. Its unique mechanism of action and favorable safety profile make it a promising candidate for the treatment of non-alcoholic steatohepatitis. Additionally, its combination with other compounds like clesacostat enhances its therapeutic potential .
Properties
CAS No. |
2186700-33-2 |
---|---|
Molecular Formula |
C21H21N5O4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H21N5O4/c1-2-29-18-4-3-6-23-21(18)30-17-8-14(9-22-12-17)19-24-10-15(11-25-19)20(27)26-16-5-7-28-13-16/h3-4,6,8-12,16H,2,5,7,13H2,1H3,(H,26,27)/t16-/m0/s1 |
InChI Key |
UKBQFBRPXKGJPY-INIZCTEOSA-N |
Isomeric SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4CCOC4 |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CCOC4 |
Origin of Product |
United States |
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